(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that can be optimized for large-scale production. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to modify the boronic acid group, potentially converting it into other functional groups.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with FAP. The boronic acid group forms a reversible covalent bond with the active site of FAP, inhibiting its enzymatic activity. This inhibition disrupts the tumor microenvironment, making it a promising target for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acid-based inhibitors and pyrrolidine derivatives, such as:
®-Pyrrolidin-2-yl-boronic acid: Another FAP-targeted ligand with similar binding properties.
Proline derivatives: These compounds share the pyrrolidine ring structure and are used in various biological applications.
Uniqueness
What sets (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid apart is its specific stereochemistry and the presence of both the amino acid and boronic acid functional groups. This unique combination enhances its binding affinity and selectivity for FAP, making it a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
215923-24-3 |
---|---|
Molekularformel |
C9H19BN2O3 |
Molekulargewicht |
214.07 g/mol |
IUPAC-Name |
[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
FKCMADOPPWWGNZ-MQWKRIRWSA-N |
Isomerische SMILES |
B(C1CCCN1C(=O)[C@H](C(C)C)N)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.